2-(3,4-Difluorophenyl)-2-fluoropropanoic acid
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Overview
Description
2-(3,4-Difluorophenyl)-2-fluoropropanoic acid is an organic compound with the molecular formula C9H7F3O2 It is characterized by the presence of three fluorine atoms attached to a phenyl ring and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine to yield (E)-3-(3,4-difluorophenyl)-2-propenoic acid. This intermediate is then converted to (E)-3-(3,4-difluorophenyl)-2-propenoyl chloride using thionyl chloride in the presence of toluene and pyridine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3,4-Difluorophenyl)-2-fluoropropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-Difluorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
3,4-Difluorophenylacetic acid: Similar in structure but lacks the additional fluorine atom on the propanoic acid moiety.
2-(3,4-Difluorophenyl)cyclopropanamine: Contains a cyclopropane ring instead of a propanoic acid moiety.
Uniqueness
2-(3,4-Difluorophenyl)-2-fluoropropanoic acid is unique due to the presence of three fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The additional fluorine atom on the propanoic acid moiety can enhance the compound’s stability and binding interactions with molecular targets.
Properties
Molecular Formula |
C9H7F3O2 |
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Molecular Weight |
204.15 g/mol |
IUPAC Name |
2-(3,4-difluorophenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-9(12,8(13)14)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,14) |
InChI Key |
DMGFQLVXWNIONV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)F)(C(=O)O)F |
Origin of Product |
United States |
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